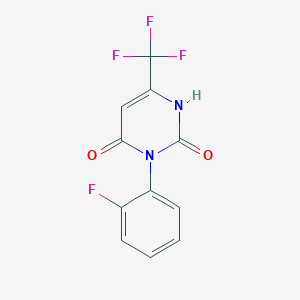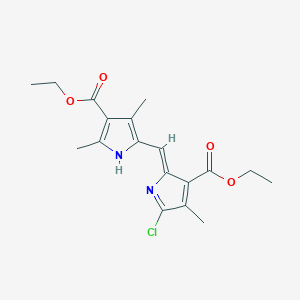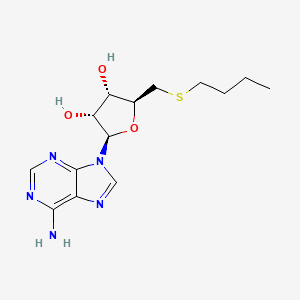![molecular formula C7H6ClNO2S B12900879 4-Chloro-5-{[(prop-2-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one CAS No. 89660-99-1](/img/structure/B12900879.png)
4-Chloro-5-{[(prop-2-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-((prop-2-yn-1-ylthio)methyl)isoxazol-3(2H)-one is a synthetic organic compound belonging to the isoxazole family. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a chloro group, a propynylthio group, and an isoxazol-3(2H)-one core, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((prop-2-yn-1-ylthio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors such as α,β-unsaturated carbonyl compounds with hydroxylamine.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Propynylthio Group: This step involves the nucleophilic substitution of a suitable leaving group with prop-2-yn-1-thiol under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
4-Chloro-5-((prop-2-yn-1-ylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The propynylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 5-((prop-2-yn-1-ylthio)methyl)isoxazol-3(2H)-one.
Substitution: Formation of 5-((prop-2-yn-1-ylthio)methyl)isoxazol-3(2H)-one derivatives with various substituents.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving isoxazole derivatives.
Medicine: Potential use in drug development for its biological activity.
Industry: Use in the synthesis of agrochemicals or materials science.
作用機序
The mechanism of action of 4-Chloro-5-((prop-2-yn-1-ylthio)methyl)isoxazol-3(2H)-one would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The chloro and propynylthio groups may enhance binding affinity or selectivity towards specific molecular targets.
類似化合物との比較
Similar Compounds
4-Chloro-5-methylisoxazol-3(2H)-one: Lacks the propynylthio group.
5-((Prop-2-yn-1-ylthio)methyl)isoxazol-3(2H)-one: Lacks the chloro group.
4-Chloro-5-((methylthio)methyl)isoxazol-3(2H)-one: Has a methylthio group instead of a propynylthio group.
Uniqueness
4-Chloro-5-((prop-2-yn-1-ylthio)methyl)isoxazol-3(2H)-one is unique due to the presence of both the chloro and propynylthio groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
89660-99-1 |
|---|---|
分子式 |
C7H6ClNO2S |
分子量 |
203.65 g/mol |
IUPAC名 |
4-chloro-5-(prop-2-ynylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H6ClNO2S/c1-2-3-12-4-5-6(8)7(10)9-11-5/h1H,3-4H2,(H,9,10) |
InChIキー |
BSLKAPQKHKBLJZ-UHFFFAOYSA-N |
正規SMILES |
C#CCSCC1=C(C(=O)NO1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(6-Aminohexyl)amino]-2'-deoxyadenosine](/img/structure/B12900797.png)
![4-THia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6'-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2'R*,5'S*,6'S*)]]]-](/img/structure/B12900801.png)


![1-{4-[(Trifluoromethyl)sulfanyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B12900807.png)
![N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12900814.png)

![1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12900846.png)
![3-(1-Benzothiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900852.png)
![3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900858.png)



![2h-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine](/img/structure/B12900894.png)
